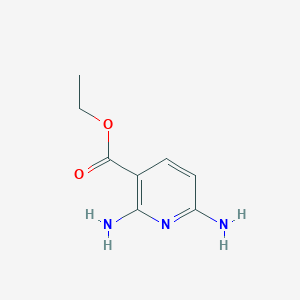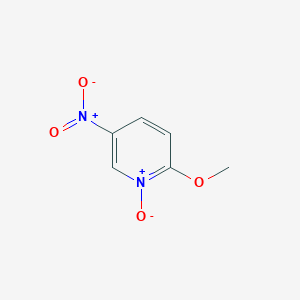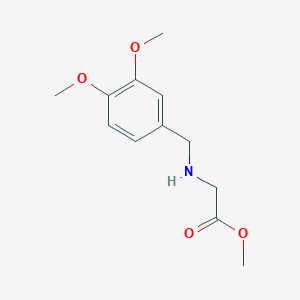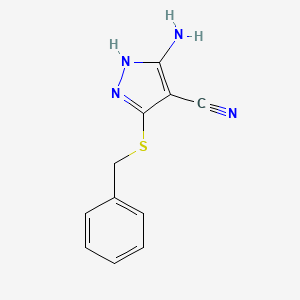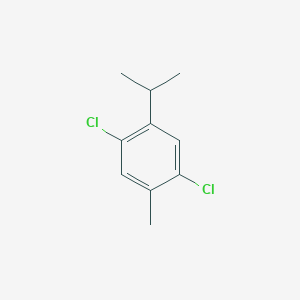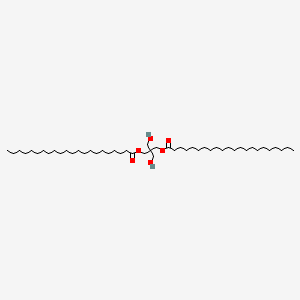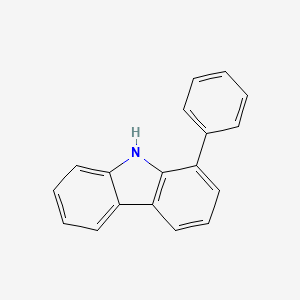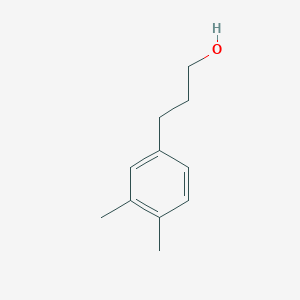
3-(3,4-Dimethylphenyl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of 3-(3,4-Dimethylphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 3-(3,4-Dimethylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(3,4-Dimethylphenyl)propanal or further to 3-(3,4-Dimethylphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 3-(3,4-Dimethylphenyl)propan-1-amine when reacted with ammonia and a reducing agent.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-(3,4-Dimethylphenyl)propan-1-yl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 or LiAlH4 in THF or ethanol.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-(3,4-Dimethylphenyl)propanal, 3-(3,4-Dimethylphenyl)propanoic acid.
Reduction: 3-(3,4-Dimethylphenyl)propan-1-amine.
Substitution: 3-(3,4-Dimethylphenyl)propan-1-yl chloride.
科学研究应用
3-(3,4-Dimethylphenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines and enzymes.
相似化合物的比较
3-(3,4-Dimethoxyphenyl)propan-1-ol: Similar in structure but with methoxy groups instead of methyl groups.
3-(3,4-Dimethylphenyl)propanal: The aldehyde form of the compound.
3-(3,4-Dimethylphenyl)propanoic acid: The carboxylic acid derivative.
Uniqueness: 3-(3,4-Dimethylphenyl)-1-propanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its methyl groups contribute to its hydrophobic character, influencing its solubility and reactivity compared to similar compounds with different substituents.
属性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC 名称 |
3-(3,4-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI 键 |
OHJUXULNCIDDJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CCCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanal, 3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]-, hydrochloride (1:1)](/img/structure/B8778929.png)
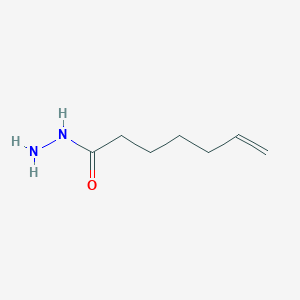
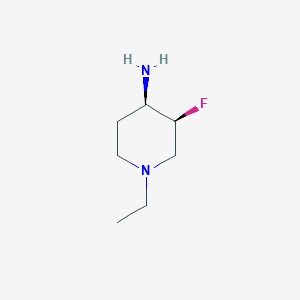
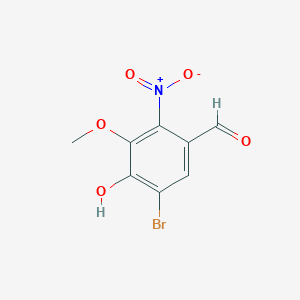
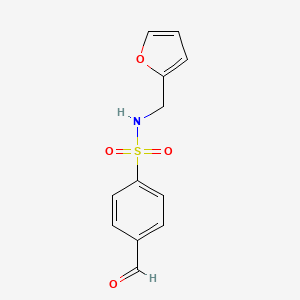
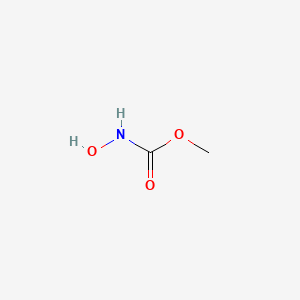
![3-(4-Chlorothieno[2,3-D]pyrimidin-2-YL)pyridine](/img/structure/B8778980.png)
